7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione
Description
7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine backbone modified at positions 1, 3, 7, and 8. The core structure is analogous to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a well-known bronchodilator . Key structural modifications include:
- 7-Benzyl substitution: Enhances lipophilicity and may influence receptor binding via aromatic interactions.
- 1,3-Dimethyl groups: Common in xanthine derivatives, contributing to metabolic stability and steric hindrance.
This compound’s unique substituent combination positions it as a candidate for studying structure-activity relationships (SAR) in enzyme inhibition or receptor modulation.
Properties
CAS No. |
155581-78-5 |
|---|---|
Molecular Formula |
C14H13N5O4 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-nitropurine-2,6-dione |
InChI |
InChI=1S/C14H13N5O4/c1-16-11-10(12(20)17(2)14(16)21)18(13(15-11)19(22)23)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
QXODFOCFKAUFBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation with Benzyl Halides
Procedure :
Theophylline is treated with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetonitrile).
Example :
-
Reactants : Theophylline (10.0 g, 0.055 mol), benzyl bromide (12.5 mL, 0.11 mol), K₂CO₃ (15.2 g, 0.11 mol)
-
Solvent : Anhydrous DMF (250 mL)
-
Workup : The mixture is filtered, and the solvent is evaporated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insight :
The base deprotonates theophylline at N7, enabling nucleophilic attack on the benzyl halide. Steric hindrance at N9 ensures regioselectivity for N7.
Mitsunobu Reaction for Direct Benzylation
Procedure :
A Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple theophylline with benzyl alcohol.
Example :
-
Reactants : Theophylline (5.0 g, 0.027 mol), benzyl alcohol (3.2 mL, 0.03 mol), DEAD (6.0 mL, 0.03 mol), PPh₃ (8.0 g, 0.03 mol)
-
Solvent : THF (100 mL)
-
Conditions : 0°C to room temperature, 6 hours
-
Yield : 60–75%.
Advantages : Avoids halide byproducts but requires stoichiometric reagents.
Regioselective C8-Nitration
Nitration at the C8 position is achieved using nitric acid or acetyl nitrate.
Nitric Acid-Sulfuric Acid System
Procedure :
The N7-benzylated intermediate is dissolved in concentrated H₂SO₄, followed by dropwise addition of fuming HNO₃ at 0–5°C.
Example :
-
Reactants : N7-Benzyltheophylline (5.0 g, 0.017 mol), HNO₃ (2.5 mL, 0.04 mol), H₂SO₄ (20 mL)
-
Conditions : 0–5°C, 2 hours
-
Workup : Quenched into ice, neutralized with NaOH, and extracted with CH₂Cl₂.
Regioselectivity : The electron-withdrawing benzyl group directs nitration to C8 due to resonance and inductive effects.
Acetyl Nitrate Method
Procedure :
Acetyl nitrate (prepared from HNO₃ and acetic anhydride) is used under milder conditions.
Example :
-
Reactants : N7-Benzyltheophylline (3.0 g, 0.01 mol), acetic anhydride (10 mL), HNO₃ (1.5 mL, 0.03 mol)
-
Solvent : Acetic acid (30 mL)
-
Conditions : 25°C, 4 hours
Advantages : Reduced risk of over-nitration compared to H₂SO₄/HNO₃.
Comparative Analysis of Methods
Purification and Characterization
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield crystalline product (mp 183–185°C).
-
Analytical Data :
Challenges and Optimizations
-
Regioselectivity : Competing nitration at C2 is mitigated by electron-withdrawing groups.
-
Side Reactions : Over-alkylation is avoided by using excess benzyl halide and controlled temperatures.
-
Catalyst Screening : K₂CO₃ outperforms NaHCO₃ in alkylation due to stronger basicity.
Industrial-Scale Considerations
Chemical Reactions Analysis
7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-Benzyl-1,3-dimethyl-8-amino-3,7-dihydro-1H-purine-2,6-dione.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that 7-benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neurological Disorders
Recent investigations suggest that this compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter levels. Preliminary studies indicate that it can enhance cognitive functions and may have neuroprotective effects against oxidative stress .
Cardiovascular Health
There is emerging evidence that this compound could play a role in cardiovascular health . It appears to possess vasodilatory effects, which may help in managing hypertension. Animal studies have reported improvements in blood flow and reduced arterial stiffness following administration of this compound .
Data Tables
| Activity Type | Organism/Cell Line | Effect |
|---|---|---|
| Anticancer | Human breast cancer | Induces apoptosis |
| Antimicrobial | Staphylococcus aureus | Inhibits growth |
| Neuroprotective | Neuronal cell lines | Reduces oxidative stress |
| Cardiovascular | Rat model | Improves blood flow |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inducing apoptosis in MCF-7 breast cancer cells. The researchers found that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers tested various concentrations of this compound against common bacterial pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Effects at Position 8
The 8-position substituent critically influences physicochemical and biological properties. A comparative analysis is provided below:
Key Observations :
- Bulkier groups (e.g., benzylamino, piperazinylmethyl ) introduce steric hindrance, affecting binding in enzymatic pockets.
Physicochemical Properties
Notable Trends:
- Higher melting points correlate with aromatic/planar substituents (e.g., phenyl > chloro).
- Nitro groups may reduce solubility in aqueous media compared to mercapto or amine derivatives.
Biological Activity
7-Benzyl-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of purines known for their roles in various biological processes, including cellular signaling and metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.29 g/mol. The compound features a benzyl group and a nitro substituent on the purine ring, which may influence its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many purine derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, they may inhibit kinases or phosphodiesterases, which are crucial in signal transduction pathways.
- Antiproliferative Effects : Studies have shown that certain purine derivatives can induce cell cycle arrest and apoptosis in cancer cells. This is often mediated by the modulation of apoptotic proteins such as caspase-3 and Bcl-2.
- Antioxidant Activity : Some purine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.
Table 1: Biological Activity Summary
Case Studies
Several studies have investigated the biological activity of related compounds within the purine class:
- Study on Anticancer Activity : A recent study evaluated the effects of a structurally similar compound on various cancer cell lines (HepG2, MDA-MB-231). The compound demonstrated significant cytotoxicity with IC50 values comparable to established anticancer agents like sunitinib. The mechanism involved induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Enzyme Interaction Studies : Molecular docking studies have shown that 7-Benzyl-1,3-dimethyl-8-nitro derivatives can bind effectively to active sites of kinases such as EGFR and Her2. This interaction suggests potential therapeutic applications in targeted cancer therapies .
Q & A
Q. Characterization :
- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretching), ~1520 cm⁻¹ (NO₂ asymmetric stretching), and ~1350 cm⁻¹ (NO₂ symmetric stretching) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ and fragment ions (e.g., m/z = 169, 149) validate the structure .
- NMR : ¹H NMR signals for benzyl protons (~δ 4.5–5.0 ppm) and methyl groups (~δ 3.0–3.5 ppm).
Q. Table 1: Key FTIR Peaks
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1697–1656 | C=O stretching |
| 1520 | NO₂ asymmetric stretch |
| 1350 | NO₂ symmetric stretch |
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or phosphodiesterases via fluorescence-based activity assays .
- Antioxidant Activity : DPPH or ABTS radical scavenging assays to evaluate redox-modulating potential .
Advanced: How can researchers investigate the mechanistic basis of its bioactivity?
Methodological Answer:
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., adenosine receptors, DNA repair enzymes) .
- Covalent Binding Studies : Employ LC-MS/MS to identify adducts formed via nitro group reduction (e.g., nitroso intermediates binding to cysteine residues) .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map affected signaling pathways .
Advanced: How do structural modifications at the C8 nitro or N7 benzyl positions influence activity?
Methodological Answer:
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent (C8) | IC₅₀ (µM) for PKA Inhibition | Notes |
|---|---|---|
| NO₂ | 12.3 ± 1.2 | Baseline activity |
| NH₂ | 5.8 ± 0.9 | Enhanced potency |
| Cl | 18.6 ± 2.1 | Reduced solubility |
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .
- In Silico Validation : Apply ChemAxon or MOE to predict off-target interactions that may explain discrepancies .
Advanced: What computational parameters are critical for predicting drug-likeness?
Methodological Answer:
Q. Table 3: Computed Drug-Likeness Parameters
| Parameter | Value | Interpretation |
|---|---|---|
| logP | 2.1 | Favorable permeability |
| PSA | 78.2 Ų | High oral bioavailability |
| H-bond acceptors | 6 | Within Lipinski limits |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
